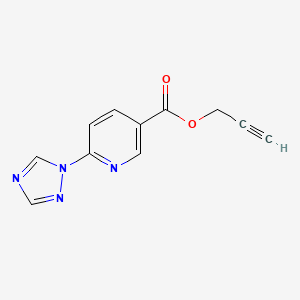

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

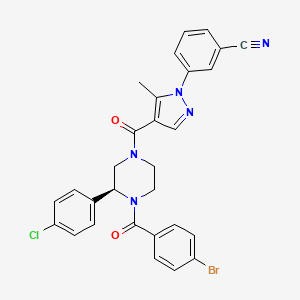

2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of pyridinecarboxylates. It has a molecular formula of C11H8N4O2 and an average mass of 228.207 Da .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes compounds similar to 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, has been reported in several studies . These compounds were synthesized using various techniques such as microwave irradiation, electrochemical multicomponent reactions, and copper-catalyzed reactions . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives, including 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, involve various steps such as N-C and N-N bond-forming oxidative coupling reactions, and cascade addition-oxidative cyclization of nitriles .科学的研究の応用

Anticancer Agents

1,2,4-triazole derivatives have shown promising results as anticancer agents . For instance, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including ones similar to the compound . These derivatives were evaluated against three human cancer cell lines, and some showed promising cytotoxic activity .

Drug Discovery

1,2,3-triazoles, a related class of compounds, have found broad applications in drug discovery . They form part of essential building blocks like amino acids and nucleotides. They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They can withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Polymer Chemistry

1,2,3-triazoles have applications in polymer chemistry . Their ability to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them useful in this field .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . Their unique chemical properties make them suitable for this application .

Materials Science

1,2,3-triazoles have found applications in materials science . Their high chemical stability and strong dipole moment make them useful in the development of new materials .

Safety And Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Some of the compounds demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

将来の方向性

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, 1,2,4-triazole derivatives like 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

特性

IUPAC Name |

prop-2-ynyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h1,3-4,6-8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZNWEWJQUZBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((4-((3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513918.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513919.png)

![2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2513922.png)

![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)

![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2513927.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)